molecular formula C12H16N2O2 B14863900 3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one

3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No.: B14863900
M. Wt: 220.27 g/mol
InChI Key: XUWGFKWZAXGEAN-UHFFFAOYSA-N
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Description

3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a methoxyphenyl group, and a methylpyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one typically involves the reaction of 4-methoxybenzaldehyde with a suitable amine and a pyrrolidinone derivative. One common method involves the condensation of 4-methoxybenzaldehyde with 3-amino-1-methylpyrrolidin-2-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The methoxy group can be reduced to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Shares the amino and methyl groups but has an isoxazole ring instead of a pyrrolidinone ring.

    5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: Contains a pyrazole ring and a similar methoxyphenyl group.

Uniqueness

3-Amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its pyrrolidinone ring provides a different set of reactivity and interactions compared to isoxazole or pyrazole rings, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

3-amino-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-14-11(7-10(13)12(14)15)8-3-5-9(16-2)6-4-8/h3-6,10-11H,7,13H2,1-2H3

InChI Key

XUWGFKWZAXGEAN-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(C1=O)N)C2=CC=C(C=C2)OC

Origin of Product

United States

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